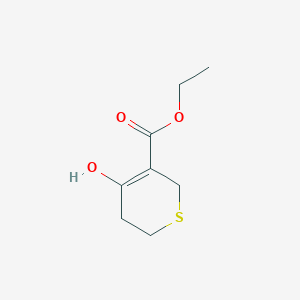
ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate is a heterocyclic compound containing sulfur It is a derivative of thiopyran, which is a sulfur analog of pyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a thiol compound in the presence of a base, followed by cyclization to form the thiopyran ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like citric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-3,6-dihydro-2H-thiopyran-5-carboxylate.
Reduction: Formation of ethyl 4-hydroxy-3,6-dihydro-2H-tetrahydrothiopyran-5-carboxylate.
Substitution: Formation of various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiopyran ring can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-5,6-dihydro-2H-thiopyran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate: Similar structure but with a pyran ring instead of a thiopyran ring.
Uniqueness
Ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate is unique due to the presence of both a hydroxyl group and a thiopyran ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12O3S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3,6-dihydro-2H-thiopyran-5-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h9H,2-5H2,1H3 |
InChI Key |
BHJORBVSWUGJBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















